

# Technical Support Center: Strategies for Nanoparticle-Based Delivery of Protodioscin

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## Compound of Interest

Compound Name: *Protodioscin*

CAS No.: *55056-80-9*

Cat. No.: *B192190*

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Prepared by the Senior Application Scientist Team

Welcome to the technical support center for nanoparticle-based **Protodioscin** delivery. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the formulation, characterization, and in vitro evaluation of **Protodioscin**-loaded nanoparticles. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

## Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that often arise when initiating a project on the nano-encapsulation of **Protodioscin**.

### Q1: Why is a nanoparticle-based delivery system necessary for Protodioscin?

A1: **Protodioscin**, a steroidal saponin, is the primary bioactive compound in plants like *Tribulus terrestris*[1]. Despite its therapeutic potential in boosting testosterone levels and enhancing

sexual health, its clinical translation is hampered by several factors[2][3]. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[4][5] Key challenges with free **Protodioscin** include:

- **Poor Water Solubility:** Like many saponins and flavonoids, **Protodioscin** is hydrophobic, which limits its bioavailability and makes it difficult to formulate for aqueous physiological environments.[6] Nanocarriers can encapsulate these hydrophobic compounds, improving their solubility in aqueous media.[6][7]
- **Limited Bioavailability:** Poor solubility and potential degradation in the gastrointestinal tract contribute to low absorption and bioavailability, meaning only a small fraction of the administered dose reaches the target site.[4][5]
- **Lack of Target Specificity:** When administered conventionally, **Protodioscin** distributes throughout the body, which can necessitate higher doses and increase the risk of off-target effects. Nanoparticles can be engineered for targeted delivery, concentrating the therapeutic agent at the desired site of action.[4][8]

By encapsulating **Protodioscin**, nanoparticle systems can improve its solubility, protect it from premature degradation, control its release, and enhance its overall therapeutic efficacy.[4][5]

## Q2: Which type of nanoparticle is most suitable for **Protodioscin** delivery?

A2: The "best" nanoparticle system is application-dependent. The choice involves a trade-off between drug loading capacity, stability, release profile, and biocompatibility. Lipid-based and polymeric nanoparticles are the most explored for delivering hydrophobic drugs like **Protodioscin**. [9][10][11]

Nanoparticle Type	Core Composition	Key Advantages for Protodioscin	Key Disadvantages
Liposomes	Aqueous core with lipid bilayer shell	High biocompatibility; can encapsulate both hydrophilic and hydrophobic drugs; well-established technology.[9][12]	Lower encapsulation for purely hydrophobic drugs; potential for instability and drug leakage.
Solid Lipid Nanoparticles (SLNs)	Solid lipid matrix	High stability; controlled release; excellent for hydrophobic drugs.[9][10]	Lower drug loading capacity compared to NLCs; potential for drug expulsion during storage.
Nanostructured Lipid Carriers (NLCs)	Blend of solid and liquid lipids	Higher drug loading and less drug expulsion than SLNs; improved stability.[9]	More complex structure and formulation.
Polymeric Nanoparticles (e.g., PLGA)	Biodegradable polymer matrix	Highly tunable and sustained drug release; well-defined and stable structure.[11][12]	Potential for organic solvent residues; biocompatibility of some polymers can be a concern.
Lipid-Polymer Hybrid Nanoparticles	Polymeric core with a lipid shell	Combines the advantages of both systems: high drug loading and stability from the polymer core, with the biocompatibility of the lipid shell.[11]	More complex, multi-step preparation processes.[11]

For initial studies, Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) are often excellent starting points due to their high affinity for hydrophobic compounds like **Protodioscin** and their strong track record.[6][9]

### Q3: How do I accurately quantify the amount of Protodioscin loaded into my nanoparticles?

A3: Accurate quantification is critical for determining encapsulation efficiency (EE) and drug loading (DL). The most reliable method is High-Performance Liquid Chromatography (HPLC).

[13][14]

A typical workflow involves:

- Separation: Separate the **Protodioscin**-loaded nanoparticles from the aqueous medium containing the free, unencapsulated drug. This is usually done by ultracentrifugation.
- Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of free **Protodioscin** using a validated HPLC method.
- Calculation: Determine the amount of encapsulated drug by subtracting the amount of free drug from the total amount of drug initially added.

HPLC Method Parameters for **Protodioscin**:

- Column: C18 column (e.g., Purospher®)[14]
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric acid) is common.[14][15]
- Detection: UV detection, typically around 203 nm.[15]
- Linearity: The method should be validated to be linear over a suitable concentration range (e.g., 10 to 550 µg/mL).[13][14]

The encapsulation efficiency (EE%) and drug loading (DL%) are calculated as follows:

$EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$   
 $DL (\%) = [(Total\ Drug - Free\ Drug) / Total\ Weight\ of\ Nanoparticles] \times 100$

## Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

## **Issue 1: Low Encapsulation Efficiency (< 50%)**

Potential Cause	Scientific Rationale	Troubleshooting Steps & Solutions
Poor drug solubility in the lipid/polymer matrix.	Protodioscin must be soluble in the core material of the nanoparticle during formulation. If its solubility limit is exceeded, it will partition into the aqueous phase instead of being encapsulated.	<ol style="list-style-type: none"> <li>1. Select a more suitable lipid/polymer: For SLNs, try lipids with different fatty acid chain lengths. For polymeric NPs, ensure the polymer's hydrophobicity matches the drug.</li> <li>2. Optimize the drug-to-carrier ratio: Systematically decrease the initial amount of Protodioscin relative to the lipid/polymer to avoid saturation.<a href="#">[16]</a></li> <li>3. Use a co-solvent: During formulation, dissolve both the Protodioscin and the matrix material in a common organic solvent (e.g., acetone, ethanol) before emulsification to ensure homogenous mixing.<a href="#">[17]</a></li> </ol>
Drug precipitation during formulation.	Rapid changes in solvent polarity during methods like nanoprecipitation can cause the drug to crash out of solution before it can be encapsulated.	<ol style="list-style-type: none"> <li>1. Optimize the mixing speed: Adjust the stirring or homogenization speed. Too slow may not create a fine enough emulsion, while too fast can introduce excess energy leading to instability.</li> <li>2. Control the addition rate: Add the organic phase to the aqueous phase slowly and steadily to allow for controlled nanoparticle formation.<a href="#">[18]</a></li> </ol>

Inappropriate surfactant/stabilizer concentration.

The surfactant stabilizes the newly formed nanoparticles and prevents drug leakage. Insufficient surfactant will lead to particle aggregation and drug expulsion.

1. Screen different surfactants: Test surfactants like Poloxamers, PVA, or TPGS. 2. Optimize surfactant concentration: Create a concentration curve to find the optimal level that minimizes particle size and maximizes encapsulation efficiency without forming micelles.

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## Issue 2: Nanoparticle Aggregation and Instability (High Polydispersity Index > 0.4)

Potential Cause	Scientific Rationale	Troubleshooting Steps & Solutions
Insufficient Surface Charge (Zeta Potential close to zero).	Nanoparticles in a colloidal suspension are stabilized by electrostatic repulsion. A zeta potential of at least +/- 30 mV is generally required for good stability. A value near zero indicates a lack of repulsive forces, leading to aggregation.	<ol style="list-style-type: none"> <li>1. Adjust the pH of the formulation buffer: Changing the pH can alter the surface charge of the nanoparticles and the drug.<a href="#">[16]</a></li> <li>2. Incorporate a charged lipid or polymer: Add a component like stearylamine (positive) or dicetyl phosphate (negative) to the formulation to impart a higher surface charge.</li> <li>3. Use an ionic surfactant.</li> </ol>
Ineffective steric stabilization.	For non-ionic stabilization, polymers like PEG create a hydrophilic cloud around the nanoparticle, preventing aggregation through steric hindrance. Ineffective coating leads to instability.	<ol style="list-style-type: none"> <li>1. Incorporate PEGylated lipids/polymers: Use components like DSPE-PEG in liposomes or PLGA-PEG copolymers. This is a common strategy to improve stability.<a href="#">[9]</a></li> <li>2. Optimize the PEG chain length and density.</li> </ol>
High ionic strength of the medium.	High concentrations of salts in the buffer can screen the surface charge of the nanoparticles, compressing the electrical double layer and reducing repulsive forces, which leads to aggregation.	<ol style="list-style-type: none"> <li>1. Use low-ionic-strength buffers: Whenever possible, formulate and store nanoparticles in deionized water or low-molarity buffers. <a href="#">[19]</a></li> <li>2. Purify the nanoparticle suspension: Use dialysis or centrifugal filtration to remove excess salts from the preparation.</li> </ol>

## Issue 3: Inconsistent or Unreliable In Vitro Drug Release Profile

Potential Cause	Scientific Rationale	Troubleshooting Steps & Solutions
Uncontrolled "Burst Release".	A high initial burst release is often due to Protodioscin that is weakly adsorbed to the nanoparticle surface rather than being encapsulated within the core. This portion of the drug is released immediately upon dilution in the release medium.	<ol style="list-style-type: none"> <li>1. Wash the nanoparticles: After formulation, wash the nanoparticle pellet several times with the appropriate buffer to remove surface-adsorbed drug before starting the release study.</li> <li>2. Optimize the formulation: A more compact and well-formed nanoparticle core (e.g., by using a higher melting point lipid for SLNs) can reduce the amount of surface-associated drug.</li> </ol>
Methodological artifacts from dialysis.	The dialysis membrane itself can become the rate-limiting step, not the release from the nanoparticle. <sup>[20]</sup> If the free drug cannot diffuse quickly across the membrane, the measured release will appear slower than it actually is, masking the true release kinetics. <sup>[20]</sup>	<ol style="list-style-type: none"> <li>1. Validate the dialysis method: Run a control experiment with a solution of free Protodioscin (at a concentration equivalent to 100% release) inside the dialysis bag to determine the diffusion rate of the free drug across the membrane. This rate must be significantly faster than the expected nanoparticle release rate.</li> <li>2. Use a "Sample and Separate" method: This is often considered a more reliable alternative.<sup>[20][21]</sup> At each time point, take an aliquot of the release medium, separate the nanoparticles from the free drug using centrifugal ultrafiltration (e.g., Amicon® filters), and quantify</li> </ol>

the drug in the filtrate.[21] This method eliminates the membrane diffusion barrier.[22]

Non-sink conditions.

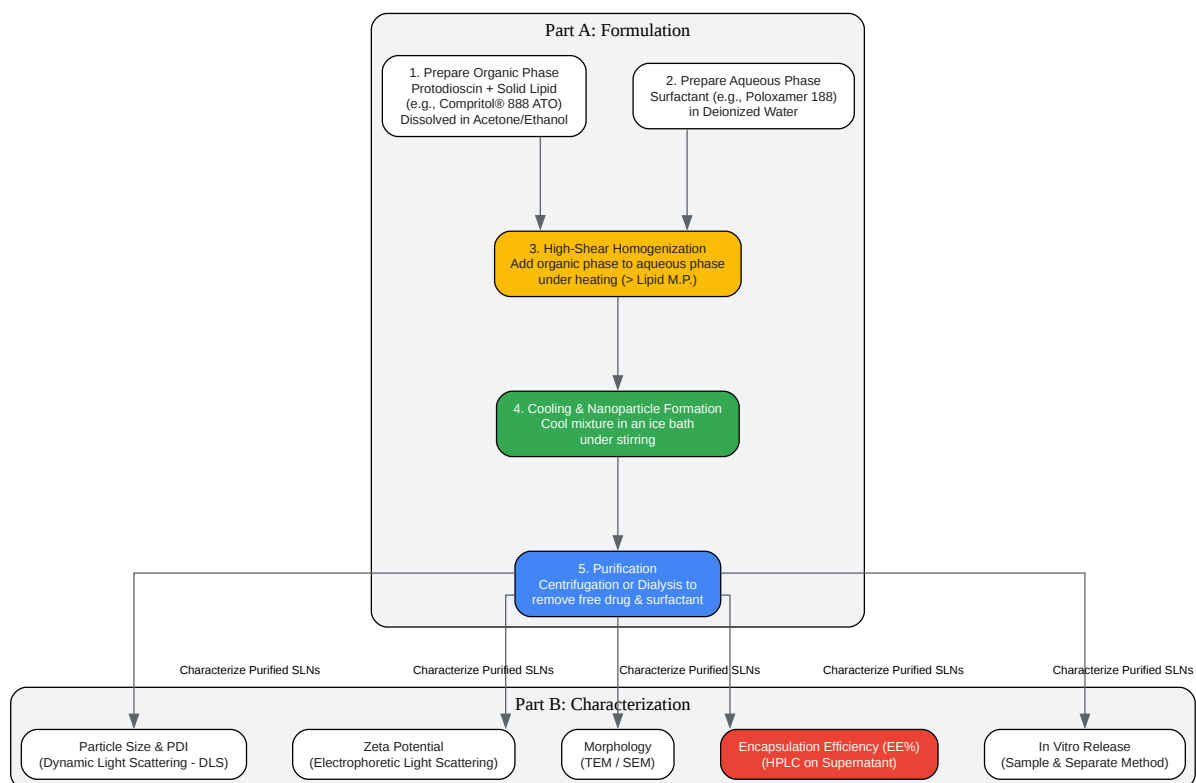
Drug release is driven by the concentration gradient between the nanoparticle and the surrounding medium. If the concentration of released drug in the medium becomes too high (>10% of its saturation solubility), the gradient is reduced, artificially slowing down the release rate.

1. Increase the volume of the release medium: Use a larger volume to ensure the concentration of released drug stays low.[22] 2. Add a solubilizing agent: Incorporate a small percentage of a surfactant (e.g., Tween 80) or cyclodextrin into the release medium to increase the solubility of Protodioscin and maintain sink conditions.

## Part 3: Experimental Workflows & Protocols

### Workflow for Formulation and Characterization of Protodioscin-Loaded SLNs

This diagram outlines the logical flow from raw materials to a fully characterized nanoparticle system, highlighting critical quality control checkpoints.



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Caption: Workflow for **Protodioscin** SLN formulation and characterization.

## Protocol: In Vitro Release Study using the Sample and Separate Method

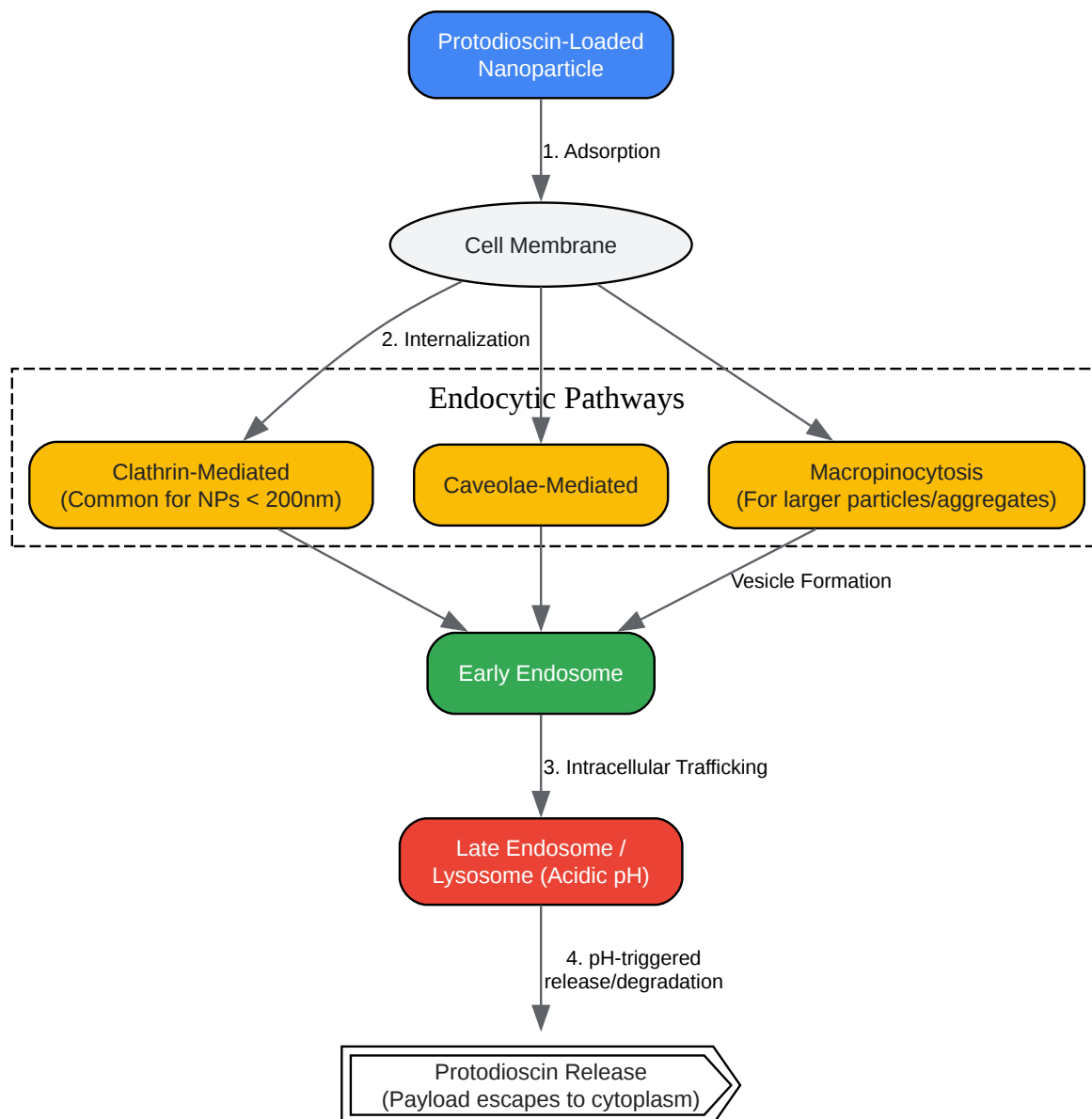
This protocol provides a robust alternative to dialysis-based methods for assessing drug release kinetics.[21]

- Preparation: Suspend a known amount of **Protodioscin**-loaded nanoparticles in a predetermined volume of release buffer (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) in a flask.
- Incubation: Place the flask in a shaking water bath maintained at 37°C with constant, gentle agitation (e.g., 75 rpm).[21]

- Sampling: At designated time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the suspension.
- Separation: Place the aliquot into a centrifugal filter unit (e.g., Amicon® Ultra with a 30 kDa MWCO) and centrifuge according to the manufacturer's instructions to separate the nanoparticles (retentate) from the supernatant containing the released drug (filtrate).[21]
- Quantification: Analyze the concentration of **Protodioscin** in the filtrate using a validated HPLC method.
- Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated in the initial suspension.

## Conceptual Pathway: Cellular Uptake of Protodioscin Nanoparticles

Understanding the mechanism of cellular entry is crucial for designing nanoparticles that can deliver their payload effectively. Nanoparticles primarily enter cells through various endocytic pathways.[23][24][25]



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Caption: Major endocytic pathways for nanoparticle cellular uptake.

The specific pathway utilized depends on nanoparticle properties such as size, shape, and surface chemistry, as well as the cell type.[23][24][26] For example, smaller nanoparticles (around 50 nm) are often internalized more efficiently via receptor-mediated endocytosis.[26]

Positively charged nanoparticles may favor macropinocytosis.[26] Understanding and controlling these interactions is a key goal of nanomedicine design.

## References

- A Simple Method for Determination of **Protodioscin** in Tribulus Terrestris L. and Pharmaceuticals by High-Performance Liquid Chromatography Using Diode-Array Detection. (2015). Avanti Publishers. [\[Link\]](#)
- Extraction of **Protodioscin** from Tribulus terrestris-Optimisation of Kinetics and Modeling. (2020). Revista de Chimie. [\[Link\]](#)
- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). PMC. [\[Link\]](#)
- Challenges in Development of Nanoparticle-Based Therapeutics. (2012). PMC. [\[Link\]](#)
- Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. (2024). Reinste Nano Ventures Pvt Ltd - Hiyka. [\[Link\]](#)
- Enhancement of the Stability and Solubility of Prodigiosin Using  $\beta$ -Cyclodextrin in Seawater. (2016). ResearchGate. [\[Link\]](#)
- **Protodioscin** – Uses, Benefits, Side Effects And Medicines. Zeelab Pharmacy. [\[Link\]](#)
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2018). PMC. [\[Link\]](#)
- Lipid-based nanoparticles as drug delivery carriers for cancer therapy. (2024). PMC. [\[Link\]](#)
- Cellular Uptake of Nanoparticles: Journey Inside the Cell. (2016). PMC. [\[Link\]](#)
- (PDF) A Simple Method for Determination of **Protodioscin** in Tribulus Terrestris L. and Pharmaceuticals by High-Performance Liquid Chromatography Using Diode-Array Detection. (2015). ResearchGate. [\[Link\]](#)
- A Review of the Efficacy of Nanodrug Delivery Systems: Is It Worth the Hype?. (2025). JAPI. [\[Link\]](#)

- characterization images of drug-loaded nanoparticles. Notes:.... (2017). ResearchGate. [\[Link\]](#)
- Tribulus terrestris Efficacy and Safety Concerns in Diabetes and Erectile Dysfunction, Assessed in an Experimental Model. (2021). MDPI. [\[Link\]](#)
- Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells. (2021). PMC. [\[Link\]](#)
- Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. (2016). wiley.com. [\[Link\]](#)
- Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy. (2024). PMC. [\[Link\]](#)
- A Brief Review on Advantages of Nano-based Drug Delivery Systems. (2021). Brieflands. [\[Link\]](#)
- Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique. (2019). PMC. [\[Link\]](#)
- Extraction of **Protodioscin** from Tribulus terrestris-Optimisation of Kinetics and Modeling. (n.d.). revistadechimie.ro. [\[Link\]](#)
- Challenges in Development of Nanoparticle- Based Therapeutics. (2025). IJSAT. [\[Link\]](#)
- Nanoparticles for Drug Delivery Systems Review Article. (2022). globalresearchonline.net. [\[Link\]](#)
- Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. (2025). MDPI. [\[Link\]](#)
- The Power of **Protodioscin**: Unveiling Its Benefits and Uses. (2024). VemoHerb. [\[Link\]](#)
- Synthesis and Characterization of Curcumin-Loaded Nanoparticles of Poly(Glycerol Sebacate): A Novel Highly Stable Anticancer System. (2022). MDPI. [\[Link\]](#)

- Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. (2023). MDPI. [[Link](#)]
- Determination of **protodioscin** in tribulus terrestris by reversed-phase high-performance liquid chromatography. (2020). E3S Web of Conferences. [[Link](#)]
- Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [[Link](#)]
- Overview of preparation methods of polymeric and lipid-based (niosome, solid lipid, liposome) nanoparticles. (2017). Amsterdam UMC. [[Link](#)]
- Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. Wilhelm Lab. [[Link](#)]
- Ingredient: **Protodioscin**. Caring Sunshine. [[Link](#)]
- A Simple Method for Determination of **Protodioscin** in Tribulus Terrestris L. and Pharmaceuticals by High-Performance Liquid Chromatography Using Diode-Array Detection. (2015). Avanti Publishers. [[Link](#)]
- Preparation and Characterization of Propolis (Trigona sp.) Extract-loaded Chitosan Tripolyphosphate Nanoparticles. (2025). ARCC Journals. [[Link](#)]
- A review of drug delivery systems based on nanotechnology and green ch | IJN. (2017). dovepress.com. [[Link](#)]
- Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles. (2019). Biomedical Research and Therapy. [[Link](#)]
- Ethical and legal challenges in nanomedical innovations: a scoping review. (2023). Frontiers. [[Link](#)]
- A practical guide to nano-LC troubleshooting | Request PDF. (2013). ResearchGate. [[Link](#)]
- In Vitro Release Ability of Nanoparticles Poly-Lactic-Co-Glycolic-Acid (PLGA) Gel Containing Pegagan Leaves Ethanolic Extract (C. (2023). journalsyntax.com. [[Link](#)]

- Lipid–Polymer Hybrid Nanosystems: A Rational Fusion for Advanced Therapeutic Delivery. (2023). Semantic Scholar. [[Link](#)]
- Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy. (n.d.). dovepress.com. [[Link](#)]
- Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. (2025). PMC. [[Link](#)]
- Formulating Nanomedicines: Current Challenges and Solutions. (2016). YouTube. [[Link](#)]
- Machine learning empowered formulation design, optimization and characterization of nanoparticulate drug delivery systems: Current applications, challenges, and future perspectives. (2025). PMC. [[Link](#)]
- Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. (2017). researchgate.net. [[Link](#)]
- Challenges and Opportunities of Nanomedicines in Clinical Translation. (2021). ScienceOpen. [[Link](#)]

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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Protodioscin – Uses, Benefits, Side Effects And Medicines \[zeelabpharmacy.com\]](#)
- [3. caringsunshine.com \[caringsunshine.com\]](#)
- [4. A Review of the Efficacy of Nanodrug Delivery Systems: Is It Worth the Hype? \[japi.org\]](#)
- [5. brieflands.com \[brieflands.com\]](#)
- [6. mdpi.com \[mdpi.com\]](#)

- [7. Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. ijsat.org \[ijsat.org\]](#)
- [9. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. pure.amsterdamumc.nl \[pure.amsterdamumc.nl\]](#)
- [11. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [12. pmc.ncbi.nlm.nih.gov \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. eprints.ugd.edu.mk \[eprints.ugd.edu.mk\]](#)
- [15. e3s-conferences.org \[e3s-conferences.org\]](#)
- [16. hiyka.com \[hiyka.com\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. mdpi.com \[mdpi.com\]](#)
- [19. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [20. Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. dissolutiontech.com \[dissolutiontech.com\]](#)
- [23. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy \[aginganddisease.org\]](#)
- [26. d-nb.info \[d-nb.info\]](#)
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